molecular formula C18H27NO4 B6304834 3-{[(t-Butoxy)carbonyl](4-phenylbutan-2-yl)amino}propanoic acid CAS No. 2197056-69-0

3-{[(t-Butoxy)carbonyl](4-phenylbutan-2-yl)amino}propanoic acid

Cat. No. B6304834
CAS RN: 2197056-69-0
M. Wt: 321.4 g/mol
InChI Key: IGIMTGXTYJFTLN-UHFFFAOYSA-N
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Description

“3-{(t-Butoxy)carbonylamino}propanoic acid” is an active pharmaceutical ingredient. It has the molecular formula C18H27NO4 and a molecular weight of 321.4 g/mol .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions .

Mode of Action

It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, where they protect the amino group from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound is likely involved in peptide synthesis pathways, given its structure and the presence of the tert-butyloxycarbonyl protecting group . In these pathways, the compound could serve as a building block for the synthesis of larger peptides. The exact downstream effects would depend on the specific peptides being synthesized .

Pharmacokinetics

The impact on bioavailability would depend on factors such as the compound’s stability, solubility, and the presence of transporters in the body .

Result of Action

Given its potential role in peptide synthesis, the compound could contribute to the formation of proteins and peptides, which are essential for various cellular functions .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and stability . Furthermore, the compound’s action could also be influenced by the specific cellular environment in which it is present .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(4-phenylbutan-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-14(10-11-15-8-6-5-7-9-15)19(13-12-16(20)21)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMTGXTYJFTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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